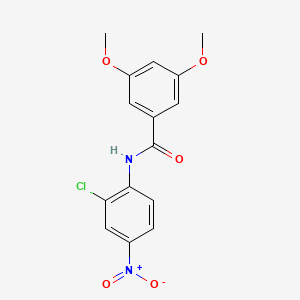
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide
説明
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide, also known as CNB-001, is a novel compound that has shown potential as a neuroprotective agent. It was first synthesized in 2005 by a team of researchers led by Dr. Govindarajan Ramesh at the University of Texas Medical Branch.
作用機序
The exact mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in neuroinflammation and oxidative stress. It has been shown to inhibit the activation of microglia and astrocytes, which are key players in the inflammatory response in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the levels of anti-inflammatory cytokines, such as IL-10. It also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One advantage of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is its high potency and efficacy in various animal models of neurological disorders. It also has a good safety profile and does not produce any significant adverse effects at therapeutic doses. However, one limitation is the lack of clinical studies in humans, which limits its potential for translation to the clinic.
将来の方向性
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound that can target specific signaling pathways involved in neuroinflammation and oxidative stress. Another area of interest is the investigation of the potential use of this compound in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide has been extensively studied for its neuroprotective properties in various animal models of neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to improve cognitive function, reduce inflammation, and prevent neuronal damage in these models.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-14-4-3-10(18(20)21)7-13(14)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQSLACTCHNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)

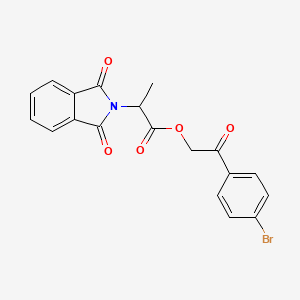
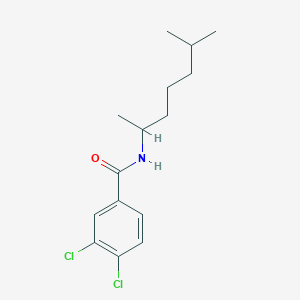
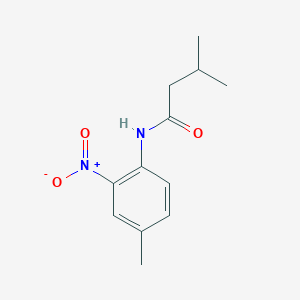
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)
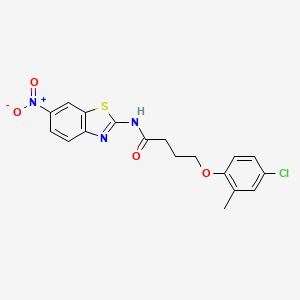

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3980891.png)
![4-(4-chlorophenyl)-8-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980900.png)
